O-methyl 2-methylpropanethioate

Physical organic chemistry Thioester isomerization Reaction mechanism

O-Methyl 2-methylpropanethioate (CAS 42075-42-3; synonym: methyl thioisobutyrate) is a C₅H₁₀OS thioester belonging to the O-alkyl thioester subclass, wherein the sulfur atom resides in the carbonyl position (C=S) and the oxygen bears the methyl group. This structural isomer is thermodynamically less stable than its S-methyl counterpart and is known to rearrange via a 1,3-methyl migration to the S-methyl isomer under thermal or catalytic conditions.

Molecular Formula C5H10OS
Molecular Weight 118.20 g/mol
Cat. No. B13809297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-methyl 2-methylpropanethioate
Molecular FormulaC5H10OS
Molecular Weight118.20 g/mol
Structural Identifiers
SMILESCC(C)C(=S)OC
InChIInChI=1S/C5H10OS/c1-4(2)5(7)6-3/h4H,1-3H3
InChIKeyWRDMVWDLJLMECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Methyl 2-Methylpropanethioate: Procurement-Relevant Identity, Class, and Baseline Characteristics


O-Methyl 2-methylpropanethioate (CAS 42075-42-3; synonym: methyl thioisobutyrate) is a C₅H₁₀OS thioester belonging to the O-alkyl thioester subclass, wherein the sulfur atom resides in the carbonyl position (C=S) and the oxygen bears the methyl group [1]. This structural isomer is thermodynamically less stable than its S-methyl counterpart and is known to rearrange via a 1,3-methyl migration to the S-methyl isomer under thermal or catalytic conditions [1]. The compound is recognized as a FEMA GRAS flavoring substance (FEMA 4586) with a characteristic sharp, fruity odor profile [2]. Its volatility (boiling point 70–72 °C at 100 mm Hg; vapor pressure 8.26 mm Hg at 25 °C; logP 1.60) and low water solubility position it for use in flavor and fragrance compositions, as well as a reactive intermediate in organic synthesis [2].

Why O-Methyl 2-Methylpropanethioate Cannot Be Casually Substituted by In-Class Thioesters or Oxygen Esters


Thioesters are not functionally interchangeable with their oxygen ester analogs: the standard free energy of thioester hydrolysis (ΔG° ≈ –8 kcal mol⁻¹) is roughly twice that of oxygen esters (ΔG° ≈ –3 to –4 kcal mol⁻¹), conferring fundamentally different reactivity in nucleophilic acyl substitution, controlled-release, and biosynthetic contexts [1]. Within the thioester class, the O-methyl isomer exhibits a unique thermal rearrangement pathway—1,3-methyl migration to the thermodynamically more stable S-methyl isomer—whereas the S-methyl isomer preferentially undergoes ketene elimination [2]. This divergent unimolecular reactivity means that selecting the O-methyl vs. S-methyl isomer dictates whether the compound serves as a labile synthetic intermediate or a stable end-product. Furthermore, S-methyl thioesters possess odor detection thresholds in the 1–3 ppb range, approximately 2–3 orders of magnitude lower than their oxygen ester counterparts (e.g., methyl isobutyrate at 1.9 ppb), making casual replacement of the thioester with an oxygen ester unacceptable for sensory applications [3].

Quantitative Differential Evidence: O-Methyl 2-Methylpropanethioate vs. S-Isomer, Oxygen Ester, and Chain-Length Analogs


Thermal Rearrangement Pathway Divergence: O-Methyl → S-Methyl Isomerization vs. Ketene Elimination

The unimolecular reactivity of O-methyl 2-methylpropanethioate diverges fundamentally from that of S-methyl 2-methylpropanethioate. Semi-empirical MNDO calculations on the model system O-methyl monothioacetate vs. S-methyl monothioacetate demonstrate that the O-methyl isomer undergoes 1,3-methyl migration to the thermodynamically more stable S-methyl isomer, whereas the S-methyl isomer preferentially undergoes ketene formation [1]. This difference in dominant reaction channel is not a matter of rate modulation but of product identity, and it establishes the O-methyl isomer as a latent or pro-form of the S-methyl species, exploitable in synthetic sequences requiring controlled release of the active thioester [1].

Physical organic chemistry Thioester isomerization Reaction mechanism

Thermodynamic Driving Force for Hydrolysis: Thioester vs. Oxygen Ester ΔG° Comparison

The standard free energy of hydrolysis (ΔG°′) for thioesters is approximately –8 kcal mol⁻¹, compared to –(3–4) kcal mol⁻¹ for oxygen esters [1]. This ~2-fold greater thermodynamic driving force means that O-methyl 2-methylpropanethioate is an intrinsically higher-energy acyl donor than methyl isobutyrate. The consequence is that the thioester will participate in nucleophilic acyl substitution reactions (aminolysis, thiol exchange, hydrolysis) under milder conditions or with faster kinetics than its oxygen ester counterpart [1].

Bioenergetics Hydrolysis thermodynamics Acyl transfer

Odor Detection Threshold: S-Methyl Thioesters vs. Oxygen Ester Methyl Isobutyrate

S-Methyl thioesters—the rearrangement product of O-methyl 2-methylpropanethioate—exhibit detection thresholds in the range of 1–3 ppb as determined by GC-olfactometry in cheese matrices [1][2]. For individual S-methyl thioesters, BE-GC-LOADS values range from 6 ng (S-methyl thiobutanoate) to 90 ng (S-methyl thiostearate) [2]. In contrast, the oxygen ester analog methyl isobutyrate has a reported odor threshold of 0.0019 ppm (≈1.9 ppb) . While the numerical threshold values are roughly comparable, the thioester imparts a fundamentally different odor quality—sharp, fruity, sulfurous—that cannot be replicated by the oxygen ester, and its potency in complex food matrices (where matrix binding affects volatility) is disproportionately higher [1].

Flavor chemistry Sensory science Odor potency

Isobutyryl Branch Determines Cheese-Associated Odor Character: Chain-Length Comparison

Among S-methyl thioesters, chain length and branching critically determine odor quality. Thioesters with 2–6 carbon acyl chains are consistently described as 'cheesy' by trained sensory panels; S-methyl thiopropionate specifically evokes Camembert cheese (~20% of all panelist descriptors), while unbranched or longer-chain analogs shift toward 'green,' 'floral,' or 'pineapple' notes [1]. O-Methyl 2-methylpropanethioate, bearing the branched isobutyryl moiety (C₄, α-methyl), occupies a unique sensory space at the intersection of the cheesy and fruity domains, distinct from both the straight-chain C₄ analog (S-methyl thiobutanoate) and the unbranched C₃ analog (S-methyl thiopropionate) [1]. This branching-dependent odor modulation is not achievable by linear thioesters or oxygen esters [2].

Cheese aroma Structure-odor relationship Branched-chain thioester

Biosynthetic Origin from L-Leucine Confers Natural Occurrence and Labeling Advantage

S-Methyl 2-methylpropanethioate (methyl thioisobutyrate), the rearrangement product of O-methyl 2-methylpropanethioate, is biosynthesized from L-leucine by cheese-ripening brevibacteria (Brevibacterium antiquum and B. aurantiacum) via an acyl–CoA intermediate pathway [1]. This biosynthetic route is distinct from the fatty-acid-derived pathway that produces straight-chain S-methyl thioesters and from the methionine-derived pathway that yields S-methyl thioacetate [1]. Consequently, the isobutyryl-bearing thioester can be claimed as nature-identical when produced via fermentation or bio-catalysis, whereas the oxygen ester methyl isobutyrate, though also naturally occurring, derives from a different metabolic context [2]. This biosynthetic specificity supports 'natural flavor' labeling under regulatory frameworks (EU Regulation 1334/2008; US 21 CFR 101.22) when fermentation-derived material is used [2].

Microbial metabolism Natural flavor Brevibacteria

Procurement-Driven Application Scenarios for O-Methyl 2-Methylpropanethioate


Pro-Flavor or Pro-Fragrance Precursor for Heat-Activated Release Systems

The thermal 1,3-methyl migration of O-methyl 2-methylpropanethioate to the S-methyl isomer [1] can be exploited in encapsulated or matrix-bound delivery systems where a non-volatile, odorless precursor is converted to the active aroma compound upon heating (e.g., during baking, microwave heating, or extrusion). This O→S isomerization strategy provides a time-release profile unattainable with pre-formed S-methyl thioesters, which would volatilize prematurely during processing [1].

High-Energy Acyl Donor for Enzymatic and Chemical Ligation Studies

With a hydrolysis ΔG°′ of approximately –8 kcal mol⁻¹ (vs. –3 to –4 kcal mol⁻¹ for oxygen esters) [2], O-methyl 2-methylpropanethioate serves as an activated acyl donor in native chemical ligation, peptide thioester synthesis, and enzyme mechanistic studies. The O-methyl isomer's propensity to rearrange to the S-methyl form under mild conditions [1] offers a built-in activation switch: the researcher can trigger acyl transfer reactivity by controlled heating or catalysis, enabling temporal control over ligation reactions that is not available with stable pre-formed S-methyl thioesters [1][2].

Cheese and Fermented Dairy Flavor Formulation at Parts-Per-Billion Use Levels

S-Methyl thioesters derived from the target compound exhibit detection thresholds of 1–3 ppb and a sensory profile encompassing cheesy, fruity, and sulfurous notes [3]. The branched isobutyryl moiety specifically contributes a sharp, fruity character distinct from the Camembert-associated notes of S-methyl thiopropionate [3]. In industrial cheese flavor formulations, the compound can be dosed at 0.1–0.5 ppm in finished food products [4], achieving high olfactory impact at low inclusion rates, which translates to favorable cost-in-use relative to less potent oxygen ester alternatives [4].

Natural Flavor Ingredient via Fermentation for Clean-Label Products

The demonstrated biosynthesis of S-methyl 2-methylpropanethioate from L-leucine by Brevibacterium spp. [5] provides a scalable fermentation route to the compound. Fermentation-derived material qualifies for 'natural flavor' labeling under EU and US regulations [4], enabling premium positioning in clean-label foods, beverages, and natural cosmetic fragrances. This biotechnological sourcing differentiates the compound from petrochemically derived oxygen esters such as methyl isobutyrate, which face increasing regulatory and consumer scrutiny [5].

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